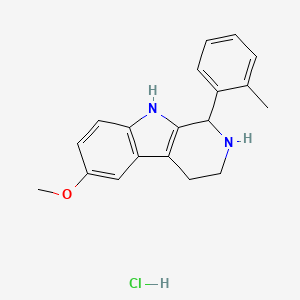

![molecular formula C16H11Cl2N3O2 B2498192 2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 920487-11-2](/img/structure/B2498192.png)

2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical processes designed to produce targeted molecular structures with specific biological activities. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been described as involving selective inhibition of histone deacetylases, demonstrating the intricate synthesis strategies employed in producing compounds with precise biological functions (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is characterized by X-ray crystallography and spectral measurements. For instance, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was determined, highlighting the importance of molecular packing and hydrogen bonding in the crystal structure (Deng et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds with the pyrido[1,2-a]pyrimidin moiety often lead to rearrangements and cyclization products, as seen in the reactions of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines with hydroxylamine hydrochloride (Okuda et al., 2012). These reactions are critical for developing new compounds with enhanced biological activities.

Physical Properties Analysis

The physical properties, including solubility, melting points, and stability, are essential for understanding the compound's behavior in biological systems. While specific data on this compound might not be directly available, research on similar compounds provides insights into how these properties are analyzed and interpreted for related chemical structures.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pH stability, and degradation pathways, are crucial for predicting the compound's interaction within chemical and biological environments. Studies on related compounds, such as the synthesis and characterization of pyrido[2,3-d]pyrimidines, offer valuable information on the chemical behavior of these molecules (Mane et al., 2014).

Applications De Recherche Scientifique

Nonaqueous Capillary Electrophoresis

A study focused on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, demonstrating the utility of related compounds in quality control for pharmaceuticals. This method could potentially be applied to analyze compounds like "2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide" for purity and related substance analysis in pharmaceutical formulations (Lei Ye et al., 2012).

Histone Deacetylase Inhibition

Another study described the discovery of an orally active histone deacetylase (HDAC) inhibitor, showcasing the potential of benzamide derivatives in cancer treatment. Compounds with similar structures could be explored for their HDAC inhibitory activity and their application in oncology (Nancy Z. Zhou et al., 2008).

Anti-Inflammatory and Analgesic Agents

Research on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain core structures as anti-inflammatory and analgesic agents indicates the therapeutic potential of pyrimidine derivatives. These compounds were shown to have significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting that "this compound" might have similar applications (A. Abu‐Hashem et al., 2020).

Potassium Channel Openers

A study on N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for treating epilepsy highlights the potential of pyrimidine derivatives in neurological disorders. This research suggests the possibility of exploring similar compounds for their effects on potassium channels and their therapeutic applications in epilepsy and pain management (G. Amato et al., 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

For instance, imidazole derivatives show a broad range of chemical and biological properties , and indole derivatives possess various biological activities .

Biochemical Pathways

For example, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

It is known that imidazole, a compound with a similar structure, is highly soluble in water and other polar solvents , which may suggest good bioavailability for this compound.

Result of Action

Based on the biological activities of related compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Orientations Futures

Propriétés

IUPAC Name |

2,4-dichloro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2/c1-9-14(16(23)21-7-3-2-4-13(21)19-9)20-15(22)11-6-5-10(17)8-12(11)18/h2-8H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKLQLSWOLSNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2498111.png)

![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)

![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B2498114.png)

![6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2498120.png)

![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)

![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)

![N-(1-cyanocyclopentyl)-2-[methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amino]acetamide](/img/structure/B2498127.png)

![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2498129.png)

![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498132.png)